

In-Depth Technical Guide to the Spectroscopic Data of Cyclopentanone Diethyl Ketal

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Compound of Interest

Compound Name: **1,1-Diethoxycyclopentane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanone Diethyl Ketal (also known as **1,1-diethoxycyclopentane**). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous compounds and spectral prediction tools to provide a robust analytical profile. All data is presented in a structured format to facilitate comparison and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Cyclopentanone Diethyl Ketal.

Table 1: ^1H NMR Spectroscopic Data
(Predicted)

Assignment	Chemical Shift (δ , ppm)
-CH ₂ - (ethoxy, quartet)	~ 3.4 - 3.6
-CH ₃ (ethoxy, triplet)	~ 1.1 - 1.3
-CH ₂ - (cyclopentyl, C2/C5)	~ 1.6 - 1.8
-CH ₂ - (cyclopentyl, C3/C4)	~ 1.5 - 1.7

Table 2: ^{13}C NMR Spectroscopic Data
(Predicted)

Assignment	Chemical Shift (δ , ppm)
C1 (ketal carbon)	~ 108 - 112
-CH ₂ - (ethoxy)	~ 58 - 62
-CH ₂ - (cyclopentyl, C2/C5)	~ 35 - 39
-CH ₂ - (cyclopentyl, C3/C4)	~ 23 - 27
-CH ₃ (ethoxy)	~ 15 - 17

Table 3: IR Spectroscopic Data (Predicted)

Functional Group	Characteristic Absorption (cm^{-1})
C-H stretch (alkane)	2850 - 3000
C-O stretch (ketal)	1050 - 1150 (strong, multiple bands)
CH ₂ bend	1445 - 1465

Table 4: Mass Spectrometry Data

Fragment (m/z)	Relative Intensity
158 [M] ⁺	Low
129 [M - C ₂ H ₅] ⁺	Moderate
113 [M - OC ₂ H ₅] ⁺	High
84 [M - 2(OC ₂ H ₅)] ⁺	Moderate

Experimental Protocols

Synthesis of Cyclopentanone Diethyl Ketal (General Procedure)

This protocol describes a general method for the acid-catalyzed ketalization of cyclopentanone with ethanol.

Materials:

- Cyclopentanone
- Anhydrous Ethanol
- Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
- Anhydrous Solvent (e.g., toluene, benzene)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate
- Dean-Stark Apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

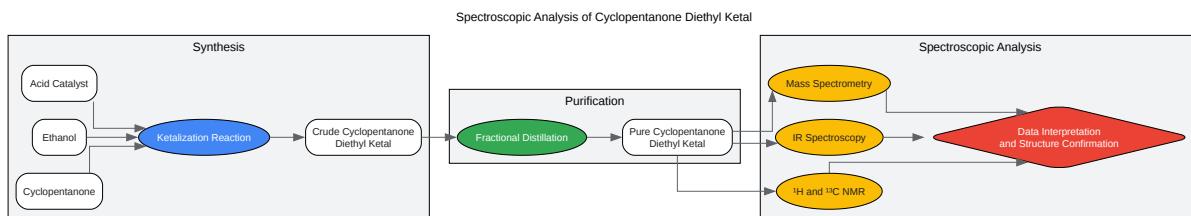
- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a 3- to 5-fold molar excess of anhydrous ethanol, and a catalytic amount of an acid catalyst (e.g., 0.1 mol% p-toluenesulfonic acid).
- Add a suitable anhydrous solvent such as toluene to facilitate azeotropic removal of water.
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclopentanone diethyl ketal.

Spectroscopic Analysis:

- NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl_3). Record ^1H and ^{13}C NMR spectra.
- IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or as a thin film.
- Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via gas chromatography (GC-MS), to obtain the mass spectrum.

Mandatory Visualization



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Caption: Workflow for the synthesis and spectroscopic analysis of cyclopentanone diethyl ketal.

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